molecular formula C9H7BrN2O2 B1375472 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000845-67-9

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1375472
CAS RN: 1000845-67-9
M. Wt: 255.07 g/mol
InChI Key: SPBREWWYKGHQBZ-UHFFFAOYSA-N
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Description

“6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1000845-67-9 . It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their synthesis methods and potential pharmaceutical applications. For instance, Abignente et al. (1982) explored the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are closely related to the target compound, focusing on their anti-inflammatory activities (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized derivatives of 2-phenylimidazo[1,2‐a]pyridine-3‐carboxylic acid, evaluating their antiinflammatory and analgesic activities (Di Chiacchio et al., 1998).

Chemical Synthesis and Modification

Yutilov et al. (2005) conducted studies on the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, a process crucial for the synthesis of compounds like this compound (Yutilov et al., 2005). This research highlights the chemical pathways and reactions involved in synthesizing such compounds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBREWWYKGHQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.283 g of ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in 2 mL of ethanol is added 1 mL of 1 N sodium hydroxide. The reaction mixture is refluxed for 3 hours. After cooling, the reaction medium is acidified with acetic acid. The solid formed is filtered off, washed with water and then dried under vacuum to give 0.195 g of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in the form of a white solid.
Quantity
0.283 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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